(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233860
InChI: InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2+
SMILES:
Molecular Formula: C5H2Br2O2
Molecular Weight: 253.88 g/mol

(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one

CAS No.:

Cat. No.: VC17233860

Molecular Formula: C5H2Br2O2

Molecular Weight: 253.88 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one -

Specification

Molecular Formula C5H2Br2O2
Molecular Weight 253.88 g/mol
IUPAC Name (5E)-4-bromo-5-(bromomethylidene)furan-2-one
Standard InChI InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2+
Standard InChI Key DPGLBHQUHFJRJS-DUXPYHPUSA-N
Isomeric SMILES C1=C(/C(=C\Br)/OC1=O)Br
Canonical SMILES C1=C(C(=CBr)OC1=O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a furanone core (a five-membered lactone ring) substituted with two bromine atoms at positions 4 and 5. The (E)-stereochemistry arises from the trans configuration of the bromomethylene group relative to the lactone oxygen . Its IUPAC name, (5E)-4-bromo-5-(bromomethylidene)furan-2-one, reflects this spatial arrangement .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₂Br₂O₂
Molecular Weight253.88 g/mol
SMILESC1=C(/C(=C\Br)/OC1=O)Br
InChI KeyDPGLBHQUHFJRJS-DUXPYHPUSA-N
Topological Polar Surface Area26.3 Ų

Spectroscopic and Computational Data

X-ray crystallography and NMR studies confirm the planar geometry of the furanone ring, with bromine atoms inducing significant electron-withdrawing effects . Density functional theory (DFT) calculations predict a dipole moment of 3.12 D, underscoring its polarity . The compound’s rigidity (0 flexibility index) stems from its fully conjugated system and lack of rotatable bonds .

Synthesis and Structural Optimization

Core Synthetic Strategies

The synthesis typically begins with maleic anhydride derivatives undergoing bromination and cyclization. A pivotal step involves debrominative decarboxylation, where bromine atoms are strategically introduced via radical intermediates . For example:

  • Bromination of Maleic Anhydride:
    Maleic anhydride reacts with bromine in acetic acid to form 2,3-dibromosuccinic anhydride.

  • Lactonization:
    Base-mediated cyclization yields the furanone scaffold.

  • Stereoselective Bromomethylene Addition:
    Wittig-type reactions with brominated ylides install the (E)-configured exocyclic double bond .

Yield and Scalability Challenges

Industrial-scale production faces hurdles due to:

  • Low regioselectivity in bromination (45–60% yield)

  • Sensitivity to light-induced decomposition

  • High purification costs from diastereomeric byproducts

Biological Activities and Mechanisms

Quorum Sensing Inhibition

(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one disrupts bacterial communication by competitively binding to LuxR-type transcriptional regulators. At 10 μM, it reduces Staphylococcus epidermidis biofilm formation by 78% .

Table 2: Antimicrobial Efficacy

StrainMIC (μg/mL)Biofilm Inhibition (%)
S. epidermidis ATCC 3598412.578 ± 3.2
Pseudomonas aeruginosa PAO125.064 ± 4.1

Pharmacokinetic and Drug-Likeness Profiling

Absorption and Distribution

  • logP: 2.34 (indicating high lipophilicity)

  • Caco-2 Permeability: -4.433 (poor intestinal absorption)

  • Plasma Protein Binding: 93.1%

Metabolic Stability

Cytochrome P450 screening reveals:

  • Strong CYP1A2 inhibition (IC₅₀ = 0.869 μM)

  • Moderate CYP2C19 interaction (IC₅₀ = 0.598 μM)

Table 3: Key ADME Parameters

ParameterValue
Oral Bioavailability (F30%)99.2%
Blood-Brain Barrier Penetration0.876 (Permeable)
Half-Life (T₁/₂)0.763 h

Theoretical Applications in Oncology

Eag-1 Potassium Channel Inhibition

Molecular docking simulations (PDB: 7CN1) show strong binding affinity (ΔG = -9.2 kcal/mol) to the voltage-gated Eag-1 channel, a target in breast and brain cancers . The bromomethylene group forms critical van der Waals interactions with Leu342 and Phe435 residues .

Synergy with Chemotherapeutics

In silico models predict additive effects when combined with astemizole (CI = 0.82), potentially lowering therapeutic doses .

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